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molecular formula C10H14N2O B179868 4-(aminomethyl)-N,N-dimethylbenzamide CAS No. 164648-76-4

4-(aminomethyl)-N,N-dimethylbenzamide

Cat. No. B179868
M. Wt: 178.23 g/mol
InChI Key: FYWRKAATFPEAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05098900

Procedure details

Into a suspension of 0.95 g of lithium aluminum hydride and 100 ml of tetrahydrofuran, a solution obtained by dissolving 1.77 g of 4-dimethylaminocarbonylbenzylamine prepared in Reference Example 5 in 50 ml of tetrahydrofuran, was dropwise added under stirring, and the reaction solution was refluxed for 3 hours. After cooling, the reaction solution was cooled with ice, and ice pieces were gradually added to decompose the excessive reducing agent. Tetrahydrofuran was distilled off, and the residue thereby obtained was extracted with dichloromethane. The extract was washed with water and a saturated sodium chloride aqueous solution, and dried over sodium sulfate, and then the solvent was distilled off to obtain 1.13 g of the above identified compound as a pale yellow oily substance.
Quantity
0.95 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][N:8]([CH3:19])[C:9]([C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1)=O>O1CCCC1>[CH3:19][N:8]([CH2:9][C:11]1[CH:12]=[CH:13][C:14]([CH2:15][NH2:16])=[CH:17][CH:18]=1)[CH3:7] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.95 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
1.77 g
Type
reactant
Smiles
CN(C(=O)C1=CC=C(CN)C=C1)C
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a solution obtained
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was refluxed for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled with ice, and ice pieces
ADDITION
Type
ADDITION
Details
were gradually added
DISTILLATION
Type
DISTILLATION
Details
Tetrahydrofuran was distilled off
CUSTOM
Type
CUSTOM
Details
the residue thereby obtained
EXTRACTION
Type
EXTRACTION
Details
was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated sodium chloride aqueous solution, and dried over sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
to obtain 1.13 g of the

Outcomes

Product
Name
Type
Smiles
CN(C)CC1=CC=C(CN)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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